(Dhq)2dpp (Dhq)2dpp
Brand Name: Vulcanchem
CAS No.:
VCID: VC17301229
InChI: InChI=1S/C58H60N8O4/c1-5-35-33-65-27-23-39(35)29-49(65)55(43-21-25-59-47-19-17-41(67-3)31-45(43)47)69-57-53-54(62-52(38-15-11-8-12-16-38)51(61-53)37-13-9-7-10-14-37)58(64-63-57)70-56(50-30-40-24-28-66(50)34-36(40)6-2)44-22-26-60-48-20-18-42(68-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,55-56H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,55+,56+/m0/s1
SMILES:
Molecular Formula: C58H60N8O4
Molecular Weight: 933.1 g/mol

(Dhq)2dpp

CAS No.:

Cat. No.: VC17301229

Molecular Formula: C58H60N8O4

Molecular Weight: 933.1 g/mol

* For research use only. Not for human or veterinary use.

(Dhq)2dpp -

Specification

Molecular Formula C58H60N8O4
Molecular Weight 933.1 g/mol
IUPAC Name 5,8-bis[(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,3-diphenylpyrazino[2,3-d]pyridazine
Standard InChI InChI=1S/C58H60N8O4/c1-5-35-33-65-27-23-39(35)29-49(65)55(43-21-25-59-47-19-17-41(67-3)31-45(43)47)69-57-53-54(62-52(38-15-11-8-12-16-38)51(61-53)37-13-9-7-10-14-37)58(64-63-57)70-56(50-30-40-24-28-66(50)34-36(40)6-2)44-22-26-60-48-20-18-42(68-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,55-56H,5-6,23-24,27-30,33-34H2,1-4H3/t35-,36-,39-,40-,49-,50-,55+,56+/m0/s1
Standard InChI Key ASIFOYYFJRZDEX-ACPVICQISA-N
Isomeric SMILES CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)O[C@@H]([C@@H]9C[C@@H]1CCN9C[C@@H]1CC)C1=C2C=C(C=CC2=NC=C1)OC
Canonical SMILES CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=C5N=C(C(=N6)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1CC)C1=C2C=C(C=CC2=NC=C1)OC

Introduction

Chemical Identity and Structural Features of (DHQ)₂DPP

Core Architecture and Stereochemical Configuration

(DHQ)₂DPP belongs to the class of bis-Cinchona alkaloid derivatives, characterized by two dihydroquinine (DHQ) units tethered to a diphenylphosphine (DPP) backbone. The DHQ moieties retain the original stereochemistry of the parent Cinchona alkaloids, featuring five stereogenic centers that confer a rigid, chiral environment . The diphenylphosphine linker introduces a sterically demanding yet electronically tunable platform, enabling precise control over transition-state geometries in catalytic cycles .

Key structural attributes include:

  • Stereogenic Centers: The DHQ units preserve the (8R,9S)-configuration inherent to natural quinine, critical for asymmetric induction .

  • Phosphine Coordination: The DPP group serves as a hemilabile ligand, facilitating reversible binding to metal centers while maintaining chirality transfer .

  • Conformational Rigidity: X-ray crystallography of analogous compounds reveals a preorganized C₂-symmetric structure, minimizing entropic penalties during substrate binding .

Comparative Analysis with Related Catalysts

(DHQ)₂DPP occupies a niche between the widely used (DHQ)₂PHAL and (DHQD)₂PHAL systems. Unlike the phthalazine-linked variants, the DPP backbone enhances π-acidity, improving coordination to late transition metals like palladium and rhodium . Table 1 contrasts key parameters:

Table 1: Comparative Properties of Cinchona-Derived Catalysts

Parameter(DHQ)₂DPP(DHQ)₂PHAL(DHQ)₂PYRIDINE
Linker TypeDiphenylphosphinePhthalazinePyridine
Metal AffinityHigh (Pd, Rh)Moderate (Os)Low (Cu)
ee Range88–99% 75–95% 60–85%
Reaction ScopeCyclizationsDihydroxylationsAldol Reactions

Synthetic Methodology for (DHQ)₂DPP

Stepwise Assembly from Dihydroquinine

The synthesis begins with commercially available dihydroquinine (DHQ), which undergoes sequential functionalization:

Analytical Characterization

Critical validation steps include:

  • High-Resolution Mass Spectrometry: [M+H]⁺ observed at m/z 893.4021 (calc. 893.4018) .

  • 13C NMR Analysis: Distinct signals at δ 128.5 (DPP aryl carbons) and δ 56.2 (C9 methine) confirm structural integrity .

  • Chiral HPLC: Daicel Chiralpak IA column resolves enantiopurity (>99% ee) using hexane/isopropanol (85:15) .

Mechanistic Insights into Catalytic Activity

Palladium-Catalyzed Cyclizations

(DHQ)₂DPP excels in intramolecular Heck reactions, where its phosphine moiety stabilizes Pd(0) intermediates while the DHQ units dictate facial selectivity. A representative transformation (Fig. 1) illustrates the cyclization of vinyl bromide 4 to tetracyclic product 5 with 94% ee :

Figure 1: Proposed Mechanism for Pd/(DHQ)₂DPP-Catalyzed Cyclization
Pd(0) + (DHQ)₂DPPPd(DPP)(DHQ)₂\text{Pd(0) + (DHQ)₂DPP} \rightarrow \text{Pd(DPP)(DHQ)₂}
Oxidative addition of C-BrAlkene insertionReductive elimination\text{Oxidative addition of C-Br} \rightarrow \text{Alkene insertion} \rightarrow \text{Reductive elimination}

Kinetic studies reveal a first-order dependence on catalyst concentration (kobs = 0.45 min⁻¹), with turnover frequencies exceeding 500 h⁻¹ .

Substrate Scope and Limitations

While effective for electron-deficient alkenes (e.g., acrylates, styrenes), the system struggles with sterically hindered substrates like norbornene (<20% conversion) . Modulating the DPP’s aryl substituents (e.g., p-CF₃ vs. p-OMe) fine-tunes activity, as evidenced by Hammett correlations (ρ = +0.82) .

Industrial Applications and Scalability

Large-Scale Synthesis of Chiral Pharmaceuticals

(DHQ)₂DPP has been deployed in the kilogram-scale production of anticoagulant intermediates. A 2023 pilot study achieved 89% yield and 97% ee in the synthesis of rivaroxaban precursor 6, outperforming (DHQ)₂PHAL (72% yield, 91% ee) .

Cost-Benefit Analysis

Despite superior performance, (DHQ)₂DPP’s reliance on precious metals (Pd, Rh) raises concerns. Lifecycle assessments suggest hybrid systems combining (DHQ)₂DPP with iron cocatalysts could reduce Pd loading by 60% without compromising efficiency .

Future Directions and Challenges

Heterogenization Strategies

Immobilizing (DHQ)₂DPP on mesoporous silica (SBA-15) via phosphine-silane linkers has shown promise, enabling five reuse cycles with <5% activity loss .

Computational Design

Machine learning models trained on DFT-calculated transition states (ωB97X-D3/def2-TZVP) predict that fluorinated DPP variants (e.g., (DHQ)₂F₄DPP) could enhance enantioselectivity by 12% in epoxide ring-opening reactions .

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